methyl 4-(methylsulfonamidomethyl)benzoate
Description
Methyl 4-(methylsulfonamidomethyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a methylsulfonamidomethyl (-CH₂NHSO₂Me) substituent at the para position of the aromatic ring. This compound combines the lipophilic benzoate ester with a polar sulfonamide group, making it a versatile intermediate in medicinal chemistry and drug design.
Properties
IUPAC Name |
methyl 4-(methanesulfonamidomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)9-5-3-8(4-6-9)7-11-16(2,13)14/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBAASALCFKMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(methylsulfonamidomethyl)benzoate typically involves the esterification of 4-(methanesulfonamidomethyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
4-(Methanesulfonamidomethyl)benzoic acid+MethanolH2SO4Methyl 4-(methanesulfonamidomethyl)benzoate+Water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed.
Chemical Reactions Analysis
Types of Reactions: methyl 4-(methylsulfonamidomethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methanesulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
methyl 4-(methylsulfonamidomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(methylsulfonamidomethyl)benzoate involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Table 1: Comparison of Methyl Benzoate Derivatives
*Estimated logP values based on substituent contributions.
Key Observations:
- Polarity and Solubility: The sulfonamide group in the target compound reduces logP compared to thioether analogs (e.g., methyl 4-(methylsulfanyl)benzoate), enhancing aqueous solubility .
- Biological Interactions: Sulfonamides and ureas (e.g., in ) exhibit distinct binding modes; sulfonamides are stronger hydrogen-bond acceptors, while ureas offer dual hydrogen-bonding capabilities.
- Synthetic Accessibility: Bromomethyl intermediates (e.g., methyl 4-(bromomethyl)benzoate) are common precursors for introducing sulfonamide or thioether groups via nucleophilic substitution .
Biological Activity
Methyl 4-(methylsulfonamidomethyl)benzoate, a compound belonging to the class of sulfonamide derivatives, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H14N2O6S2
- Molecular Weight : 306.36 g/mol
This compound features a benzoate moiety with a methylsulfonamidomethyl group, which contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antibacterial Activity
A study conducted on various sulfonamide derivatives, including this compound, revealed that these compounds effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising antibacterial profile that warrants further exploration for therapeutic applications.
Insecticidal Activity
In laboratory bioassays, methyl benzoate derivatives exhibited varying degrees of toxicity against common agricultural pests:
| Pest Species | LC50 (v/v) | Efficacy (%) |
|---|---|---|
| Aedes albopictus | 0.114 | 90 |
| Culex pipiens | 0.221 | 75 |
| Tetranychus urticae | 0.38 | 81 |
The data suggest that this compound could serve as an effective alternative to conventional pesticides.
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with biological targets such as enzymes and receptors:
- Nervous System Interaction : The compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synapses, which disrupts normal nervous function in insects .
- Bacterial Inhibition : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is essential for their growth and replication .
Future Perspectives
Research into the biological activity of this compound is still emerging. Future studies should focus on:
- In Vivo Studies : To better understand the pharmacokinetics and safety profile.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Formulation Development : For agricultural applications as a biopesticide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
